Cas no 119-51-7 (2-(Hydroxyimino)propiophenone)

2-(Hydroxyimino)propiophenone structure
2-(Hydroxyimino)propiophenone structure
Product Name:2-(Hydroxyimino)propiophenone
CAS No:119-51-7
MF:C9H9NO2
MW:163.173262357712
MDL:MFCD00002115
CID:35913
PubChem ID:87574457
Update Time:2025-04-18

2-(Hydroxyimino)propiophenone Chemical and Physical Properties

Names and Identifiers

    • 2-(Hydroxyimino)-1-phenylpropan-1-one
    • 1-phenyl-, 2-oxime-1,2-Propanedione
    • 2-Isonitrosopropiophenone
    • 1-Phenyl-1,2-propanedione-2-oxime
    • 1-Phenyl-1,2-propanedione 2-Oxime
    • 1-phenyl-2-hydroxyimino-1-propanone
    • 1-Phenylpropane-1,2-dione 2-oxime
    • 2-hydroxyimino-1-phenylpropane-1-one
    • 2-hydroxyimino-1-phenylpropanone
    • A-ISONITROSOPROPIOPHENONE
    • A-OXIMINOPROPIOPHENONE
    • ISONITROSO PROPIOPHENONE
    • isonitroso-propiophenon
    • Oximinopropiophenone
    • Propiophenone,ison
    • ra58
    • α-isonitrosopropiophenone
    • 2-(Hydroxyimino)propiophenone
    • NSC 5410
    • 2-Hydroxyiminopropiophenone
    • 1-Phenyl-2-(hydroxyimino)propan-1-one
    • 2-Hydroxyimino-1-phenyl-1-propanone
    • a-(Hydroxyimino)propiophenone
    • TIMTEC-BB SBB003926
    • 2-lsonitrosopropiophenone
    • 1-Phenyl-1,2-propanedione2-oxime
    • Isonitrosopropiophenone
    • RA 58
    • PROPIOPHENONE, ISONITROSO-
    • alpha-Oximinopropiophenone
    • .alpha.-Oximinopropiophenone
    • 1,2-Propanedione, 1-phenyl-, 2-oxime
    • (2E)-2-hydroxyimino-1-phenyl-propan-1-one
    • YPINLRNGSGGJJT-JXMROGB
    • 17019-26-0
    • (E)-2-(hydroxyimino)-1-phenylpropan-1-one
    • DTXSID5051602
    • alpha -Isonitrosopropiophenone
    • BRN 0509304
    • 1,2-Propanedione, 1-phenyl-, 2-oxime, (E)-
    • YPINLRNGSGGJJT-JXMROGBWSA-
    • MFCD00002115
    • CS-0314307
    • P0211
    • EINECS 204-329-2
    • (2E)-1-Phenyl-1,2-propanedione 2-oxime
    • .alpha.-Isonitrosopropiophenone
    • AKOS005203487
    • 1-Phenyl-1,2-propanedione, 2-oxime
    • 1, 1-phenyl-, 2-oxime
    • -Isonitrosopropiophenone
    • alpha-Isonitrosopropiophenone
    • 4-07-00-02143 (Beilstein Handbook Reference)
    • Nitroxide,1-methyl-2-oxo-2-phenylethylidene (9CI)
    • NSC5410
    • 1-Phenyl-,2-oxime-1,2-propanedione
    • 1,2-Propanedione, 1-phenyl-, 2-oxime, (2E)-
    • Alpha-isonitropropiophenone
    • AI3-07282
    • AS-10538
    • W-108510
    • 119-51-7
    • (2E)-2-hydroxyimino-1-phenylpropan-1-one
    • InChI=1/C9H9NO2/c1-7(10-12)9(11)8-5-3-2-4-6-8/h2-6,12H,1H3/b10-7+
    • (2E)-1-Phenyl-1,2-propanedione 2-oxime #
    • 153337-78-1
    • 59GC6L8L6W
    • HMS552M18
    • NSC-5410
    • 204-329-2
    • DTXCID6030154
    • MDL: MFCD00002115
    • Inchi: 1S/C9H9NO2/c1-7(10-12)9(11)8-5-3-2-4-6-8/h2-6,12H,1H3/b10-7+
    • InChI Key: YPINLRNGSGGJJT-JXMROGBWSA-N
    • SMILES: O=C(/C(/C)=N/O)C1C=CC=CC=1
    • BRN: 0509304

Computed Properties

  • Exact Mass: 163.06300
  • Monoisotopic Mass: 163.063
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 193
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: 2.1
  • Topological Polar Surface Area: 49.7

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.2021 (rough estimate)
  • Melting Point: 112.0 to 115.0 deg-C
  • Boiling Point: 290.25°C (rough estimate)
  • Flash Point: 130.7ºC
  • Refractive Index: 1.5460 (estimate)
  • PSA: 49.66000
  • LogP: 1.71940
  • Solubility: Not determined
  • λmax: 398(MeOH)(lit.)
  • FEMA: 2745

2-(Hydroxyimino)propiophenone Security Information

  • Prompt:warning
  • Hazard Statement: H303
  • Warning Statement: P312
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:2
  • Hazard Category Code: R20/21/22;R36/37/38
  • Safety Instruction: S24/25; S37/39; S26
  • RTECS:UH2975000
  • Hazardous Material Identification: Xn
  • Risk Phrases:R20/21/22; R36/37/38
  • Safety Term:S24/25-S37/39-S26
  • Storage Condition:2-8°C

2-(Hydroxyimino)propiophenone Customs Data

  • HS CODE:29280090
  • Customs Data:

    China Customs Code:

    2928000090

    Overview:

    2928000090 Other hydrazine(Hydrazine)And chlorhexidine(hydroxylamine)Organic derivatives of.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2928000090 other organic derivatives of hydrazine or of hydroxylamine VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

2-(Hydroxyimino)propiophenone Pricemore >>

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